molecular formula C5H10N2O B1355053 3-((2-Hydroxyethyl)amino)propanenitrile CAS No. 33759-44-3

3-((2-Hydroxyethyl)amino)propanenitrile

Cat. No. B1355053
CAS RN: 33759-44-3
M. Wt: 114.15 g/mol
InChI Key: ROCLWVMUUOCSKR-UHFFFAOYSA-N
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Description

“3-((2-Hydroxyethyl)amino)propanenitrile” is a chemical compound with the molecular formula C5H10N2O . It is also known by its IUPAC name, "Propanenitrile, 3-hydroxy-" .


Synthesis Analysis

The synthesis of “3-((2-Hydroxyethyl)amino)propanenitrile” can be achieved through various methods. One method involves the reaction of ethanolamine with acrylonitrile at 50°C for 12 hours . Another method involves the use of rhodium (III) oxide, gold oxide, and hydrogen at 82-83°C under 15001.5 Torr for 18 hours .


Molecular Structure Analysis

The molecular structure of “3-((2-Hydroxyethyl)amino)propanenitrile” contains a total of 17 bonds, including 7 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 triple bond, 1 secondary amine (aliphatic), 1 nitrile (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

The chemical reactions involving “3-((2-Hydroxyethyl)amino)propanenitrile” are diverse. For instance, it can react with formic acid to yield a certain product . It can also react with triethylamine in benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-((2-Hydroxyethyl)amino)propanenitrile” include a molecular weight of 114.15 g/mol . More detailed properties such as boiling point, density, and others are not available in the search results.

Scientific Research Applications

Intramolecular Hydrogen Bonds and Anomeric Effects

A theoretical study of compounds including 3-amino-propanenitrile revealed insights into the stabilities and geometrical trends of these nitriles, attributed to intramolecular hydrogen bonds and anomeric interactions. This understanding is crucial in the fields of computational chemistry and molecular modeling (Fernández, Vázquez, & Ríos, 1992).

Precursors for Heterocyclic Synthesis

2-Amino-2-alkyl(aryl)propanenitriles, closely related to 3-((2-Hydroxyethyl)amino)propanenitrile, are key building blocks in synthesizing various heterocyclic systems. These compounds have been used in creating imidazole derivatives, oxazoles, and other heterocycles, highlighting their importance in synthetic organic chemistry (Drabina & Sedlák, 2012).

Antimicrobial Activities

Research involving 3-amino-2-arylpropanenitrile derivatives has shown promising antimicrobial activities against various bacteria and yeast. This application is significant in the development of new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Enantioselective Biocatalytic Hydrolysis

Studies involving β-aminonitriles, including 3-amino-3-phenylpropanenitrile, show their potential in enantioselective biocatalysis, particularly in synthesizing enantiomerically pure β-amino-amides. This application is important in producing pharmaceuticals and fine chemicals (Chhiba, Bode, Mathiba, Kwezi, & Brady, 2012).

Buffer Interactions and Metal Ion Complex Stability

Research on compounds similar to 3-((2-Hydroxyethyl)amino)propanenitrile, such as Bistris, has provided valuable insights into their interactions with metal ions and their role as buffers in biochemical systems. This understanding is pivotal in biochemistry and molecular biology (Scheller, Abel, Polanyi, Wenk, Fischer, & Sigel, 2005).

Synthesis of Biologically-Active Molecules

3-Hydroxy propanenitrile derivatives have been synthesized using catalytic methods, demonstrating their utility as intermediates in producing biologically-active molecules. This highlights the compound's significance in medicinal chemistry (Naeimi & Moradian, 2006).

properties

IUPAC Name

3-(2-hydroxyethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-2-1-3-7-4-5-8/h7-8H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCLWVMUUOCSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513433
Record name 3-[(2-Hydroxyethyl)amino]propanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Hydroxyethyl)amino)propanenitrile

CAS RN

33759-44-3
Record name 3-[(2-Hydroxyethyl)amino]propanenitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((2-Hydroxyethyl)amino)propanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033759443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2-Hydroxyethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanenitrile, 3-[(2-hydroxyethyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-((2-HYDROXYETHYL)AMINO)PROPANENITRILE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Luk'yanov, V Kinzybalo, E Goreshnik… - Chemistry of metals …, 2012 - irbis-nbuv.gov.ua
Aminonitriles form a large class of organic compounds with diverse representatives that find their application in various spheres. More than 150 years have passed since the first …
Number of citations: 6 www.irbis-nbuv.gov.ua
M Luk'yanov, E Goreshnik, O Pavlyuk… - Chemistry of metals …, 2012 - irbis-nbuv.gov.ua
Aminonitriles belong to a well-known class of organic compounds [1] that possesses a large number of interesting properties (antibiotic, pharmacological, etc.[2-4]) and potential …
Number of citations: 1 www.irbis-nbuv.gov.ua
CP Gordon, N Dalton, N Vandegraaff, J Deadman… - Tetrahedron, 2018 - Elsevier
As of mid-2017, only one structure of the human immunodeficiency virus (HIV) integrase core domain co-crystallised with an active site inhibitor was reported. In this structure (1QS4), …
Number of citations: 2 www.sciencedirect.com

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